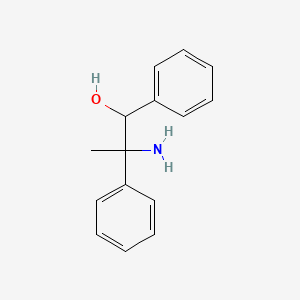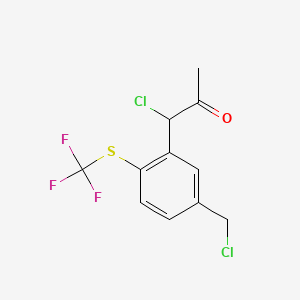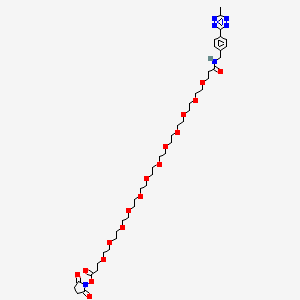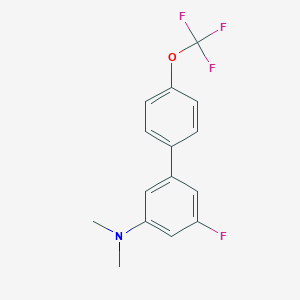
(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst. The introduction of the fluorine and trifluoromethoxy groups can be achieved through electrophilic aromatic substitution reactions. Finally, the dimethylamine group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.
科学的研究の応用
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The dimethylamine group can further influence the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
- (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid
- (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
Uniqueness
Compared to similar compounds, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to the presence of the dimethylamine group, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where modifications to the amine group can lead to the development of new therapeutic agents.
特性
分子式 |
C15H13F4NO |
|---|---|
分子量 |
299.26 g/mol |
IUPAC名 |
3-fluoro-N,N-dimethyl-5-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)13-8-11(7-12(16)9-13)10-3-5-14(6-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChIキー |
DPLFXIONGQWDHS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



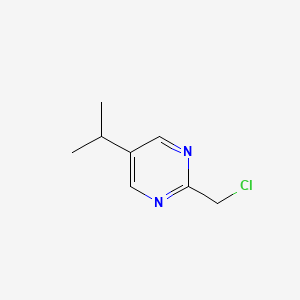
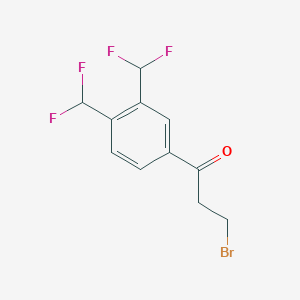

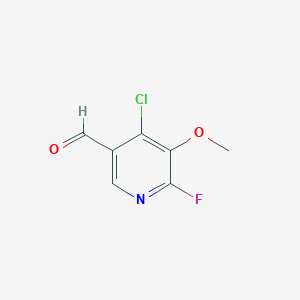
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
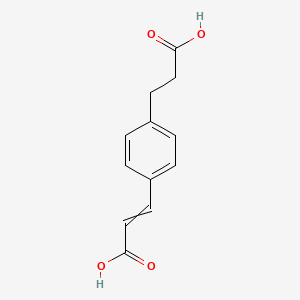


![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
